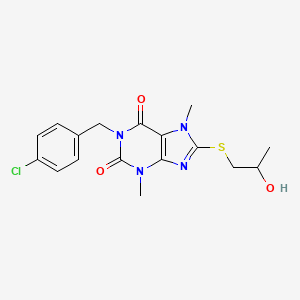
N-(4-(3-((2-(メチルチオ)フェニル)アミノ)-3-オキソプロピル)チアゾール-2-イル)チオフェン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound. Due to its structural uniqueness, it has garnered significant interest within both academic research and various industrial fields.
科学的研究の応用
Chemistry
N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide serves as a crucial intermediate in organic synthesis, aiding the construction of more complex molecular architectures.
Biology
The compound is used in biological assays to study cellular responses due to its capability to interact with various biomolecules. It’s often utilized in the development of biochemical probes.
Medicine
Pharmacologically, this compound shows promise in drug development, particularly in designing molecules with specific therapeutic effects on diseases with known biological targets.
Industry
Industrially, it can be part of materials science research, contributing to the development of novel polymers and advanced materials due to its unique structural properties.
作用機序
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, making it a versatile scaffold in medicinal chemistry .
In terms of pharmacokinetics, the properties of thiazole derivatives can vary widely depending on their specific structures. Generally, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability and distribution of thiazole-based drugs in the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the formation of the thiazolyl structure, followed by the integration of the thiophene-2-carboxamide. Standard procedures involve multi-step reactions starting from readily available precursors such as thiophene-2-carboxylic acid and thiazole derivatives. These steps often require precise control of temperature, solvents, and catalysts to achieve the desired yield and purity.
Industrial Production Methods
Industrial production of this compound usually scales up the laboratory synthesis methods, utilizing large-scale reactors and optimized conditions for maximizing output. Methods such as continuous flow synthesis can be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: : Undergoes oxidation reactions forming sulfoxides or sulfones.
Reduction: : Can be reduced at specific functional groups to yield amines or alcohols.
Substitution: : Various substitutions can occur at the phenyl or thiazole ring.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents, electrophiles or nucleophiles, depending on the target substitution.
Major Products
The products from these reactions can include altered amides, thiophene derivatives, or modified thiazolyl compounds, each with potentially unique properties and applications.
類似化合物との比較
Compared to other thiazolyl or thiophene derivatives, N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of the 2-(methylthio)phenyl group and the specific placement of functional groups.
Similar Compounds
Thiazole-2-carboxamides
Thiophene-2-carboxamides
Phenylthiazoles
Each of these compounds shares some structural similarities but differs significantly in their properties and applications due to variations in their chemical structures.
And that’s a deep dive into N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
特性
IUPAC Name |
N-[4-[3-(2-methylsulfanylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S3/c1-24-14-6-3-2-5-13(14)20-16(22)9-8-12-11-26-18(19-12)21-17(23)15-7-4-10-25-15/h2-7,10-11H,8-9H2,1H3,(H,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPJHXPUNSYFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2492298.png)
![2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2492301.png)
![5-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2492302.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2492303.png)


![3-[2-(azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B2492311.png)
![N-[1-[3-(2-Oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492312.png)



![(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2492318.png)
![5-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]THIOPHENE-2-SULFONAMIDE](/img/structure/B2492319.png)

